molecular formula C21H20N6O3S B2482041 N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886931-19-7

N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2482041
CAS No.: 886931-19-7
M. Wt: 436.49
InChI Key: ZXKVAUCOEXHSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with 1H-pyrrol-1-yl and pyridin-2-yl moieties, respectively. The N-(2,4-dimethoxyphenyl) group on the acetamide chain introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions. This structure is characteristic of bioactive triazole derivatives, which are often explored for antimicrobial, antiviral, or anticancer properties due to their ability to engage in hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-29-15-8-9-16(18(13-15)30-2)23-19(28)14-31-21-25-24-20(17-7-3-4-10-22-17)27(21)26-11-5-6-12-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKVAUCOEXHSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 886931-19-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C21H20N6O3SC_{21}H_{20}N_{6}O_{3}S, with a molecular weight of 436.5 g/mol. The structure features a dimethoxyphenyl group, a pyridinyl-substituted triazole moiety, and a sulfanyl linkage. These components are crucial for its biological interactions and therapeutic potential.

PropertyValue
Molecular FormulaC21H20N6O3S
Molecular Weight436.5 g/mol
CAS Number886931-19-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring and sulfanyl group enhance binding affinity to enzymes and receptors involved in various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism.
  • Receptor Modulation : It may modulate receptor activity involved in inflammation and cancer pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study Findings :

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound exhibited an IC50 value of approximately 5 µM against HepG2 cells, indicating potent activity.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial effects against Gram-positive bacteria.

Research Findings

A study published in De Gruyter detailed the synthesis and characterization of this compound, confirming its structural integrity through X-ray crystallography. The research indicated that modifications to the pyridine and triazole components could enhance biological activity and selectivity for target enzymes .

Another investigation focused on the compound’s pharmacokinetic properties, revealing favorable absorption and distribution characteristics in vivo .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideMethyl substitution on pyridineModerate anticancer activity
N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideChlorine substitution on phenyl ringEnhanced antibacterial properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

N-(2,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
  • Key Differences :
    • Position 4: Ethyl group instead of 1H-pyrrol-1-yl.
    • Position 5: Pyridin-3-yl instead of pyridin-2-yl.
  • Implications: The ethyl group at position 4 reduces aromaticity and may decrease π-π interactions compared to the pyrrole ring in the target compound. Pyridin-3-yl (meta-substituted pyridine) vs. Pyridin-2-yl may offer stronger coordination to metal ions or proteins due to proximal nitrogen positioning .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide ()
  • Key Differences :
    • Positions 4 and 5: Bulky aryl groups (4-methylphenyl and 4-chlorophenyl) replace pyrrole and pyridine.
    • Acetamide chain: 3,4-Difluorophenyl instead of 2,4-dimethoxyphenyl.
  • Fluorine atoms on the acetamide introduce electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This may affect binding to hydrophobic pockets or enzymatic active sites .

Anti-Exudative and Antiviral Activity Comparisons

2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides ()
  • Key Differences: Position 5: Furan-2-yl replaces pyridin-2-yl. Position 4: Amino group instead of pyrrole.
  • Implications :
    • Furan’s oxygen atom may engage in hydrogen bonding, but its reduced aromaticity compared to pyridine could weaken interactions with biological targets.
    • Anti-exudative activity was reported for these compounds in rodent models, suggesting that the triazole-sulfanyl-acetamide scaffold itself may contribute to this activity. The target compound’s pyrrole and pyridine groups could enhance efficacy through improved target affinity .
1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole Derivatives ()
  • Key Differences :
    • Core structure: Triazole fused with thiadiazole vs. standalone triazole.
    • Substituents: Varied aryl groups (e.g., chlorophenyl, methoxyphenyl).
  • Implications: Thiadiazole fusion increases rigidity and may alter electronic properties. The target compound’s pyridine and pyrrole substituents could offer broader-spectrum activity .
Hydroxyacetamide Derivatives ()
  • Key Differences :
    • Acetamide chain: Hydroxy group replaces methoxy substituents.
    • Triazole substituents: Imidazol-5-one and phenyl groups.
  • Implications :
    • The hydroxy group improves hydrophilicity, which may enhance solubility but reduce blood-brain barrier penetration.
    • Synthesis involved pyridine and zeolite catalysts, contrasting with the target compound’s likely use of KOH-mediated alkylation (as in ). Differences in synthetic routes may affect scalability or purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.